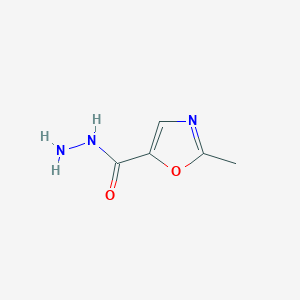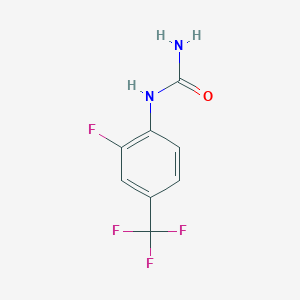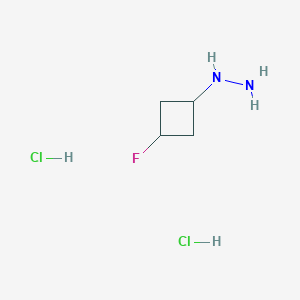
Trans-(3-fluorocyclobutyl)hydrazine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of trans-(3-fluorocyclobutyl)hydrazine;dihydrochloride involves several steps. One common method includes the reaction of 3-fluorocyclobutanone with hydrazine hydrate under controlled conditions to form the hydrazine derivative. This intermediate is then treated with hydrochloric acid to yield the dihydrochloride salt . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high purity and yield .
Chemical Reactions Analysis
Trans-(3-fluorocyclobutyl)hydrazine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Trans-(3-fluorocyclobutyl)hydrazine;dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of trans-(3-fluorocyclobutyl)hydrazine;dihydrochloride involves its interaction with specific molecular targets. It can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function . The exact pathways and targets involved are still under investigation.
Comparison with Similar Compounds
Trans-(3-fluorocyclobutyl)hydrazine;dihydrochloride can be compared with similar compounds such as (3,3-difluorocyclobutyl)hydrazine;dihydrochloride . While both compounds share a similar core structure, the presence of different substituents (e.g., fluorine atoms) can lead to variations in their chemical reactivity and biological activity. This uniqueness makes this compound a valuable compound for specific research applications .
Properties
Molecular Formula |
C4H11Cl2FN2 |
|---|---|
Molecular Weight |
177.05 g/mol |
IUPAC Name |
(3-fluorocyclobutyl)hydrazine;dihydrochloride |
InChI |
InChI=1S/C4H9FN2.2ClH/c5-3-1-4(2-3)7-6;;/h3-4,7H,1-2,6H2;2*1H |
InChI Key |
GFDMVDYKDIKDLO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1F)NN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


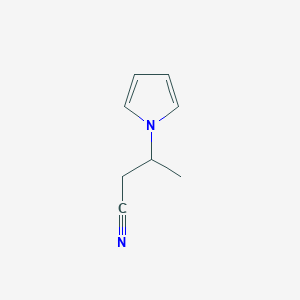
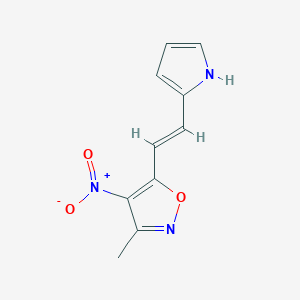
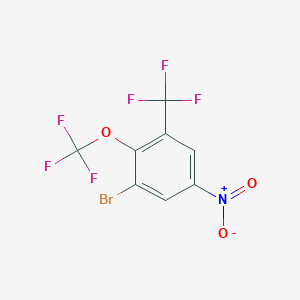


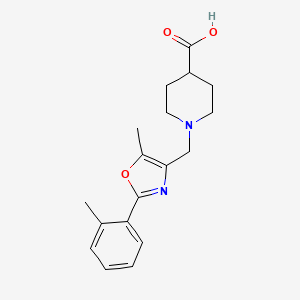
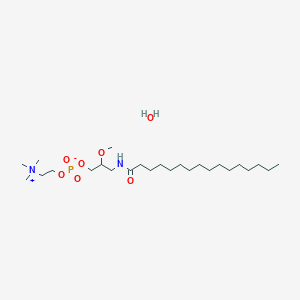
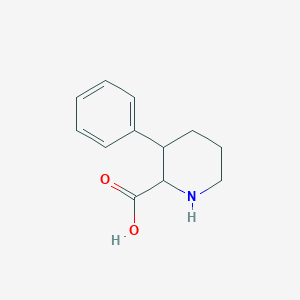
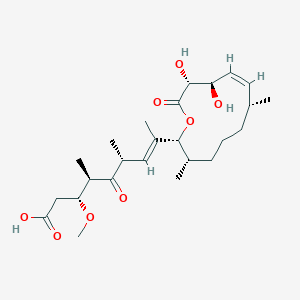
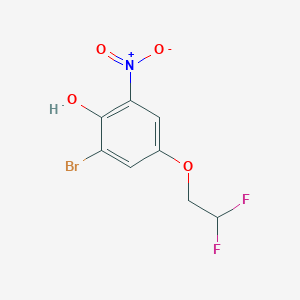
![Ethyl 5-(chlorocarbonyl)-3-(cyclobutanecarboxamido)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-2(4H)-carboxylate](/img/structure/B12855937.png)
